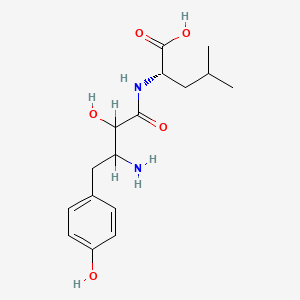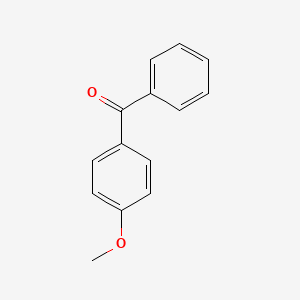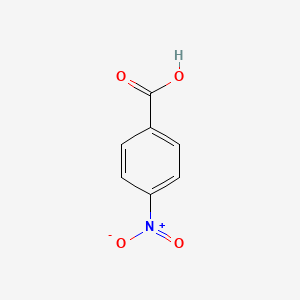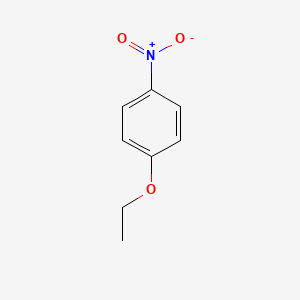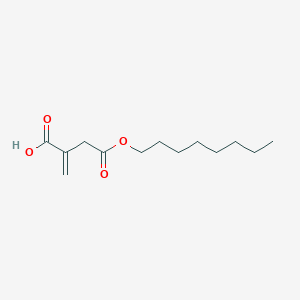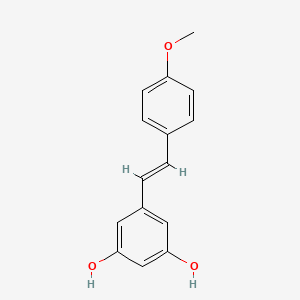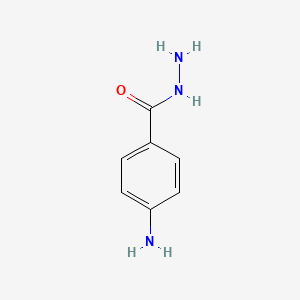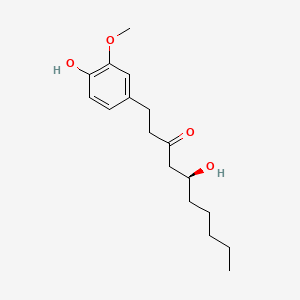
Gingerol
Overview
Description
Gingerol, specifically 6-gingerol, is a phenolic phytochemical compound found in fresh ginger that activates heat receptors on the tongue . It is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .
Synthesis Analysis
Gingerol biosynthesis has been studied using transcriptome analysis. The study revealed the role of gingerol biosynthesis and MAPK-dependent hormonal signaling pathways in imparting tolerance to Fusarium wilt . The synthetic derivatization efforts that had so far been implemented on 6-gingerol, the main constituent of fresh ginger, have been summarized .
Molecular Structure Analysis
Gingerol is a relative of capsaicin and piperine, the compounds which give chilli peppers and black pepper their respective spiciness . Theoretical investigation using DFT/B3LYP calculations is dealing with the molecular structures and biological activities of ginger and some of its combinations .
Chemical Reactions Analysis
When ginger is heated, gingerol changes and becomes zingerone, due to a reverse aldol reaction . This process softens the pungent taste found in fresh ginger and produces a spicy yet sweet aroma.
Physical And Chemical Properties Analysis
Gingerol is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .
Scientific Research Applications
1. Medicinal and Nutritional Value
Gingerol, primarily found in ginger (Zingiber officinale Roscoe), has been widely recognized for its medicinal and nutritional value. It's particularly noted for its effectiveness in aiding digestion and metabolism, as well as serving as a remedy for various ailments such as cough, cold, nausea, vomiting, and arthritic pain. Moreover, extensive research has explored its anti-microbial, anti-oxidant, and anti-cancer properties, especially focusing on its active components like 6-gingerol and 6-shogaol (Menon, Elgharib, El-Awady, & Saleh, 2021).
2. Antidiabetic Effects
Studies have validated the antidiabetic effects of ginger, particularly gingerols, which are known to improve diabetes, including enhancing insulin sensitivity. The active compounds in ginger, like 6-gingerol, have shown potential as aldose reductase inhibitors, offering a promising avenue for diabetes treatment (Kato et al., 2006).
3. Extraction and Bioactive Components
Research into the extraction methods of gingerol from ginger has provided insights into optimizing the yield of this bioactive compound. Enzyme-assisted extraction techniques, for instance, have shown promising results in enhancing the yield of oleoresin and gingerol content from ginger (Nagendra chari et al., 2013).
4. Nutraceutical Principles
Gingerols, including 6-gingerol, are pivotal in ginger's contribution to human health and nutrition. They exhibit a wide range of biological activities such as anticancer, antioxidant, antimicrobial, anti-inflammatory, and central nervous system activities. These compounds are crucial biomarkers for the quality control of ginger-containing products and have potential therapeutic applications in treating life-threatening diseases like cancer (Semwal et al., 2015).
5. Pharmacological Activities
Recent studies have highlighted the pharmacological activities of ginger and its phytoconstituents like 6-gingerol. These activities span across various areas such as anti-diabetic, anti-inflammatory, anti-obesity effects, and protective effects against male infertility. Clinical trials have also indicated ginger's effectiveness in alleviating nausea and vomiting caused by different conditions (Unuofin et al., 2021).
Safety And Hazards
Future Directions
Gingerol has been studied for its potential health benefits attributed to the presence of gingerols and shogaols. The structure-activity relationships of ginger phytochemicals show that ginger can be a candidate to treat neurodegenerative diseases by targeting different ligand sites . The increase in life expectancy has raised the incidence of neurodegenerative diseases, which present common neuropathological features as increased oxidative stress, neuroinflammation, and protein misfolding .
properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gingerol | |
CAS RN |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



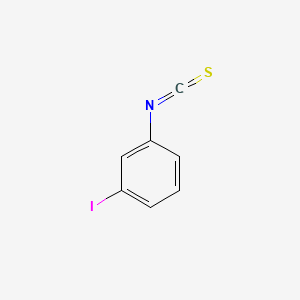
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
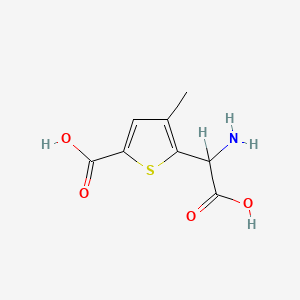
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
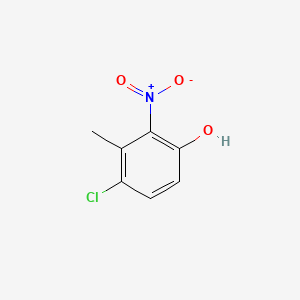
![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
